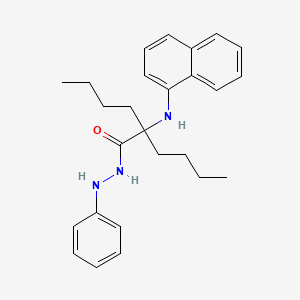
2-(1-naphthyloxy)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyloxy)ethanethiol, also known as NAPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol compound that contains a naphthyl group, which makes it a unique molecule with interesting properties.
Scientific Research Applications
2-(1-naphthyloxy)ethanethiol has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of other compounds, such as naphthalene-based ligands and polymers. In medicinal chemistry, 2-(1-naphthyloxy)ethanethiol has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 2-(1-naphthyloxy)ethanethiol is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. ROS are known to play a role in cancer cell death, and 2-(1-naphthyloxy)ethanethiol has been shown to increase ROS levels in cancer cells. Additionally, 2-(1-naphthyloxy)ethanethiol has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)ethanethiol has been shown to have several biochemical and physiological effects in vitro. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and increase ROS levels. Additionally, 2-(1-naphthyloxy)ethanethiol has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-naphthyloxy)ethanethiol in lab experiments is that it is a stable compound that can be easily synthesized and purified. Additionally, it has unique properties that make it a useful building block for the synthesis of other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on 2-(1-naphthyloxy)ethanethiol. One area of interest is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with unique properties. Additionally, further investigation into the mechanism of action of 2-(1-naphthyloxy)ethanethiol could lead to the development of more effective anticancer agents. Finally, the use of 2-(1-naphthyloxy)ethanethiol in other fields, such as material science, should be explored further to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-(1-naphthyloxy)ethanethiol involves the reaction of 2-bromoethanol with sodium naphthalenide, followed by the addition of thiourea to produce the final product. This method has been reported in several research papers, and the purity of the compound can be confirmed using various analytical techniques, such as NMR and mass spectrometry.
properties
IUPAC Name |
2-naphthalen-1-yloxyethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYDYBPQGVGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-thienyl)acetamide](/img/structure/B5086665.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)
![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5086717.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5086718.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)
